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Compound of Interest

Compound Name: Ibrutinib deacryloylpiperidine

Cat. No.: B1370916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ibrutinib deacryloylpiperidine, systematically named 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-

d]pyrimidin-4-amine, is a critical chemical entity associated with the potent Bruton's tyrosine

kinase (BTK) inhibitor, Ibrutinib. It is recognized both as a key synthetic intermediate in the

manufacturing of Ibrutinib and as a potential process-related impurity.[1] Given the stringent

regulatory requirements for pharmaceutical purity, a thorough understanding of the chemical

and physical properties of such related substances is paramount for drug development and

quality control. This technical guide provides a comprehensive overview of the known

properties of Ibrutinib deacryloylpiperidine, including its synthesis, analytical

characterization, and what is known about its biological relevance.

Chemical and Physical Properties
The fundamental chemical and physical characteristics of Ibrutinib deacryloylpiperidine are

summarized in the tables below. These data are essential for its identification, purification, and

handling.

Table 1: Chemical Identification
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Property Value Reference

Chemical Name

3-(4-phenoxyphenyl)-1H-

pyrazolo[3,4-d]pyrimidin-4-

amine

[2]

Synonyms
Ibrutinib Impurity 8, Ibrutinib N-

2, IBT4A
[3]

CAS Number 330786-24-8 [4]

Molecular Formula C₁₇H₁₃N₅O [5]

Molecular Weight 303.32 g/mol [5]

Appearance
White to off-white, pale brown,

or gray solid
[6]

Table 2: Physicochemical Properties
Property Value Reference

Melting Point Not explicitly available

Boiling Point Not explicitly available

Solubility

Soluble in DMSO (≥ 30

mg/mL); Sparingly soluble in

ethanol (~0.25 mg/mL);

Practically insoluble in water.

[7][8]

LogP (calculated) 2.8

pKa (predicted) Not available

Storage Conditions
Store at -20°C, protected from

light.
[8]

Synthesis and Formation
Ibrutinib deacryloylpiperidine is a pivotal intermediate in several synthetic routes to Ibrutinib.

[9][10] Its formation is a planned step in these syntheses. It can also arise as a degradation
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product of Ibrutinib under certain conditions, although it is more commonly considered a

process-related impurity from the manufacturing process.[11][12]

Synthetic Pathway Overview
A common synthetic approach involves the coupling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-

d]pyrimidin-4-amine with a protected and activated piperidine derivative, followed by

deprotection and subsequent acylation to yield Ibrutinib. The deacryloylpiperidine compound is

the core structure before the final acryloyl group is introduced.

General Synthetic Workflow for Ibrutinib
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A simplified workflow for the synthesis of Ibrutinib.

Experimental Protocols
Detailed, validated experimental protocols for the analysis of Ibrutinib deacryloylpiperidine
are often proprietary. However, based on the analysis of Ibrutinib and its impurities, the

following methodologies are representative.

High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of Ibrutinib and its related

compounds.[13][14]

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is

typically used.

Mobile Phase: A gradient elution is common, using a mixture of an aqueous buffer (e.g.,

ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.

Detection: UV detection at a wavelength of approximately 260 nm is suitable for these

aromatic compounds.[8]

Sample Preparation: Samples are dissolved in a suitable solvent, typically the mobile phase

or DMSO.
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Typical HPLC Analysis Workflow

HPLC Analysis
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A general workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for the structural confirmation of Ibrutinib deacryloylpiperidine.

While a specific public spectrum for this compound is not readily available, a predicted

spectrum can be generated based on its chemical structure. The spectrum would be expected

to show characteristic signals for the aromatic protons of the phenoxyphenyl group, the

pyrazolopyrimidine core, and the amine protons.[15]

Mass Spectrometry (MS)
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Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for the

identification and confirmation of Ibrutinib impurities.[13][16] Electrospray ionization (ESI) in

positive ion mode is a common technique. The fragmentation pattern would be expected to

show characteristic losses related to the pyrazolopyrimidine and phenoxyphenyl moieties.

Biological Activity and Signaling Pathways
There is a significant lack of publicly available data on the specific biological activity of

Ibrutinib deacryloylpiperidine. As it is primarily considered an impurity or a synthetic

precursor, it has not been the focus of extensive biological investigation.

Context of Ibrutinib's Mechanism of Action
To understand the potential, albeit unconfirmed, biological implications of this impurity, it is

essential to consider the mechanism of its parent compound, Ibrutinib. Ibrutinib is a potent and

irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor

(BCR) signaling pathway.[17] By covalently binding to a cysteine residue (Cys481) in the active

site of BTK, Ibrutinib blocks downstream signaling, leading to inhibition of B-cell proliferation

and survival.[17]
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Ibrutinib's Inhibition of the BCR Signaling Pathway
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The established inhibitory action of Ibrutinib on the BCR pathway.

Potential for Biological Activity
Without the acryloyl group, Ibrutinib deacryloylpiperidine cannot form the covalent bond with

Cys481 that is critical for Ibrutinib's irreversible inhibition of BTK.[17] This suggests that if it has

any activity, it would likely be as a reversible, and probably much weaker, inhibitor. Any

potential off-target effects are also unknown. The primary concern regarding this compound in

a pharmaceutical formulation is its status as an impurity that needs to be controlled within strict

limits to ensure the safety and efficacy of the final drug product.[18]
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Conclusion
Ibrutinib deacryloylpiperidine is a well-characterized chemical entity in the context of

Ibrutinib synthesis and impurity profiling. Its chemical and physical properties are largely

defined, providing a solid foundation for its analytical detection and control. While detailed

experimental protocols are often proprietary, standard analytical techniques like HPLC, NMR,

and MS can be readily applied for its characterization. The biological activity of this specific

compound remains an area with limited public information, but its structural relationship to

Ibrutinib provides a clear rationale for its stringent control as an impurity in the final

pharmaceutical product. Further research into the potential biological effects of this and other

Ibrutinib-related compounds could provide deeper insights into the structure-activity

relationships of BTK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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